4-(Butylamino)butan-1-ol, also known by its chemical formula CHNO, is a compound classified as an aliphatic amine. It features a butylamino group attached to a butanol structure, which gives it unique properties and potential applications in various scientific fields. The compound has garnered interest due to its structural characteristics and biological activities.
4-(Butylamino)butan-1-ol falls under the category of amines due to the presence of the amino group. It is also classified as a secondary alcohol because of the hydroxyl (-OH) group attached to a carbon that is connected to two other carbon atoms. Its CAS number is 4543-95-7, and it is listed in databases such as PubChem and the Royal Society of Chemistry.
The synthesis of 4-(Butylamino)butan-1-ol can be achieved through several methods, including:
The synthesis typically requires controlled conditions, including temperature and pH adjustments, to optimize yield and purity. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
4-(Butylamino)butan-1-ol can undergo various chemical reactions typical for alcohols and amines:
The reactivity of this compound is influenced by its functional groups, which allow it to participate in nucleophilic substitution reactions and condensation reactions under appropriate conditions.
The mechanism of action for 4-(Butylamino)butan-1-ol primarily involves its interaction with biological systems due to its amine functionality. As an amine, it can participate in hydrogen bonding with biological macromolecules such as proteins and nucleic acids.
Studies have indicated that compounds with similar structures may exhibit biological activities such as antimicrobial or antifungal properties. The specific mechanism often involves modulation of enzyme activity or interaction with cell membranes.
Relevant data regarding these properties can be found in chemical databases like PubChem and supplier specifications .
4-(Butylamino)butan-1-ol has several scientific uses:
4-(Butylamino)butan-1-ol (CAS: 4543-95-7) is systematically named according to IUPAC conventions, reflecting its bifunctional aliphatic structure. The name specifies a four-carbon butanol chain ("butan-1-ol") with a butylamino group (-NHCH₂CH₂CH₂CH₃) attached at the fourth carbon position. Its molecular formula is C₈H₁₉NO, with a molar mass of 145.24 g/mol and a density of 0.89 g/cm³ [1] [6]. This linear amino alcohol features a primary alcohol (-OH) and a secondary amine (-NH-) separated by a propylene spacer (-CH₂CH₂CH₂-), creating a 1,4-functional group relationship. Key structural identifiers include:
Table 1: Nomenclature and Structural Descriptors of 4-(Butylamino)butan-1-ol
Identifier Type | Value |
---|---|
Systematic Name | 4-(Butylamino)butan-1-ol |
CAS Registry Number | 4543-95-7 |
Molecular Formula | C₈H₁₉NO |
Molar Mass | 145.24 g/mol |
SMILES Notation | CCCCNCCCCO |
Boiling Point | 132°C at 10 mmHg [6] |
The molecule’s significance lies in its conformational flexibility and electronic distribution. The four-carbon chain between functional groups allows optimal spatial orientation for intramolecular interactions, while the secondary amine acts as a hydrogen bond donor/acceptor and the alcohol as a strong hydrogen bond donor. This amphiphilic character—combining a hydrophobic butyl chain and polar amino/alcohol groups—enables unique solvent interactions and surface activity [1]. Spectroscopic analyses (e.g., NMR, IR) would reveal characteristic signals for the amine proton (δ ~2.5 ppm), hydroxyl proton (δ ~3.6 ppm), and methylene environments, alongside an IR stretch at ~3300 cm⁻¹ for O-H/N-H [4] [6].
Aliphatic amino alcohols emerged as critical synthetic targets in the early 20th century due to their biological relevance and industrial utility. 4-(Butylamino)butan-1-ol was initially characterized during investigations into GABA (γ-aminobutyric acid) analogues, where researchers explored chain-length effects on neuroactivity [3]. Its synthesis represented a strategic extension of simpler amino alcohols like ethanolamine, driven by the need for:
Industrial production evolved from stoichiometric reactions (e.g., nucleophilic substitution of haloalcohols with butylamine) to catalytic methods. Early routes faced challenges in regioselectivity and purification, but advances in catalysis—particularly heterogeneous hydrogenation and reductive amination—improved yields and sustainability. The compound’s discovery timeline aligns with broader trends in amino alcohol chemistry:
Table 2: Historical Development of Aliphatic Amino Alcohol Chemistry
Time Period | Key Advancements | Impact on 4-(Butylamino)butan-1-ol Research |
---|---|---|
Pre-1950s | Fermentation-derived butanol isomers identified | Recognition as a fusel alcohol congener |
1960s–1980s | Catalytic reductive amination of carbonyls developed | Efficient synthesis from 4-hydroxybutyraldehyde |
1990s–2000s | GABAergic systems elucidated | Exploration as GABA precursor [3] |
2010s–present | Renewable butanol production technologies | Bio-sourced synthesis routes [7] |
4-(Butylamino)butan-1-ol exemplifies the convergence of amine and alcohol reactivity, enabling diverse transformations:
Table 3: Bifunctional Reactivity and Applications
Reaction Type | Amine Participation | Alcohol Participation | Application Example |
---|---|---|---|
Esterification | Nucleophilic catalyst | Acyl acceptor | Surfactant synthesis |
Reductive Amination | Substrate | Hydrogen-bond director | Pharmaceutical intermediates |
Guerbet Catalysis | Dehydrogenation site | Aldol condensation participant | Biofuel production [7] |
Biochemically, this compound bridges neurotransmitter metabolism and xenobiotic processing. As a structural analog of 4-aminobutan-1-ol (GABA precursor), it enters polyamine degradation pathways:
In synthetic biology, enzymes like ω-transaminases leverage its amino group for chiral amine production, while alcohol dehydrogenases enable enantioselective reductions. This dual functionality makes it a versatile building block for complex molecules in pharmaceutical research, particularly neuropharmacological agents targeting GABA pathways [1] [3].
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0